molecular formula C8H14O3 B8368304 3-Tetrahydropyranyloxyoxetane

3-Tetrahydropyranyloxyoxetane

Cat. No.: B8368304
M. Wt: 158.19 g/mol
InChI Key: MONHODFEBMCGNH-UHFFFAOYSA-N
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Description

3-Tetrahydropyranyloxyoxetane is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of 3-Tetrahydropyranyloxyoxetane

The synthesis of this compound involves several key steps that utilize specific reagents and conditions to yield the desired product. The process typically starts with the reaction of epichlorohydrin with a carboxylic acid in the presence of anhydrous ferric chloride, leading to the formation of an ester intermediate. This intermediate can then be subjected to further reactions to produce this compound.

Synthesis Process Overview

StepDescription
1React a carboxylic acid with epichlorohydrin using anhydrous ferric chloride as a catalyst.
2Isolate the ester formed from the reaction.
3Hydrolyze the ester to yield this compound.
4Purify the product through distillation or other methods.

Applications in Medicinal Chemistry

This compound has been identified as a valuable compound in medicinal chemistry due to its structural properties that allow it to serve as a bioisostere for various functional groups. Its oxetane ring structure can mimic carbonyl groups or geminal dimethyl groups, making it useful in drug design and development.

Case Studies in Drug Development

  • Case Study 1 : A study focused on synthesizing oxetane derivatives for potential anti-cancer agents demonstrated that compounds containing the oxetane ring exhibited enhanced biological activity compared to their non-oxetane counterparts .
  • Case Study 2 : Research highlighted the use of oxetanes in creating new analgesics, where the introduction of the oxetane ring improved pharmacokinetic properties, leading to better efficacy and reduced side effects .

Applications in Materials Science

In materials science, this compound is utilized for its polymerization capabilities, contributing to the development of high-performance materials. Its ability to undergo polymerization reactions makes it suitable for creating coatings and adhesives with desirable mechanical properties.

Material Properties and Performance

PropertyValue/Description
Glass Transition TemperatureHigh thermal stability due to oxetane structure.
Mechanical StrengthEnhanced strength compared to traditional polymers.
Chemical ResistanceImproved resistance to solvents and environmental factors.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising directions:

  • Green Chemistry : Developing more sustainable synthesis methods that minimize waste and energy consumption.
  • Expanded Applications : Exploring its use in nanotechnology and advanced drug delivery systems.
  • Interdisciplinary Research : Collaborating across fields such as biology, chemistry, and engineering to innovate new applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Tetrahydropyranyloxyoxetane, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound can be approached via retrosynthetic analysis, leveraging AI-powered tools (e.g., Template_relevance models) to identify feasible routes using oxetane and tetrahydropyran precursors . Key steps include:

  • Catalyst Selection : Use Lewis acids (e.g., BF₃·OEt₂) to facilitate etherification between oxetanol and tetrahydropyran derivatives.
  • Condition Optimization : Screen solvents (e.g., dichloromethane vs. THF), temperatures (0°C to reflux), and stoichiometric ratios using Design of Experiments (DoE) principles .
  • Reaction Monitoring : Employ TLC and GC-MS to track intermediate formation and purity .

Example Table: Synthetic Route Comparison

RoutePrecursorsCatalystYield (%)Purity (HPLC)
1Oxetanol + THP-BrBF₃·OEt₂6295%
2Oxetane + THP-O-TfTiCl₄4889%

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the oxetane ring (δ 4.5–5.0 ppm for oxetane protons) and tetrahydropyranyl ether linkage (δ 3.3–3.8 ppm for oxygenated CH₂ groups) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~ 173.12 g/mol) .
  • IR Spectroscopy : Identify ether C-O-C stretches (~1100 cm⁻¹) and oxetane ring vibrations .
  • HPLC-PDA : Assess purity using a C18 column with acetonitrile/water gradients .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, pH, light exposure)?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via HPLC every 7 days .
  • pH Sensitivity : Dissolve in buffered solutions (pH 3–9) and monitor hydrolysis by 1H^1H-NMR .
  • Light Exposure : Conduct ICH Q1B photostability testing using controlled UV/visible light chambers .

Example Table: Stability Data

ConditionDegradation ProductsHalf-Life (Days)
40°C, darkOxetane diol14
pH 9, 25°CTHP-OH + oxetanol7

Q. How can computational chemistry models predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify electrophilic centers .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on transition states to predict regioselectivity .
  • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) for metabolic stability assessments .

Q. What strategies resolve contradictions in reported synthetic yields of this compound across literature studies?

Methodological Answer:

  • Reproducibility Audits : Replicate published protocols while controlling variables (e.g., reagent purity, moisture levels) .
  • Advanced Analytics : Use LC-MS/MS to detect trace impurities or side products affecting yield .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies and identify outliers .

Q. What are the challenges in achieving enantioselective synthesis of this compound, and how can chiral catalysts address them?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during ether bond formation .
  • Kinetic Resolution : Screen chiral ligands (e.g., Jacobsen’s salen complexes) to separate enantiomers via selective crystallization .
  • Circular Dichroism (CD) : Validate enantiomeric excess (ee) by correlating CD spectra with HPLC chiral column data .

Example Table: Catalyst Performance

Catalystee (%)Yield (%)
(R)-BINOL8855
Jacobsen salen9248

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(oxetan-3-yloxy)oxane

InChI

InChI=1S/C8H14O3/c1-2-4-10-8(3-1)11-7-5-9-6-7/h7-8H,1-6H2

InChI Key

MONHODFEBMCGNH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2COC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 476 g of crude 3-chloro-2-tetrahydropyranyloxy-1-propyl acetate was added 216 g (5.4 moles) of sodium hydroxide in 500 mL of water. The reaction mixture was heated at reflux for 17 hours. The upper organic layer was separated and taken up in 350 mL of methylene chloride. The methylene chloride solution was dried over sodium sulfate and solvent was removed in vacuo to leave 320.9 g of 3-tetrahydropyranyloxyoxetane: 1H NMR (CDCl3) δ1.63 (br. s, 6H, CH2); 3.2-4.4 (m, 2H, --OCH2); 4.47 (br. s, 1H, CH); 4.67 (br. s, 4H, O(CH2)); 5.17 (br, s, 1H, O--CH); IR (CH2Cl2) 2970, 2910 (C--H); 980 cm-1 (oxetane). Extraction of the aqueous layer with ether gave an additional 10.3 g for an overall crude yield of 331.2 g. 3-Tetrahydropyranyloxyoxetane distilled with some decomposition at 48°-65° (0.2 mm).
Name
3-chloro-2-tetrahydropyranyloxy-1-propyl acetate
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476 g
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216 g
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500 mL
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